2-(Bromomethyl)-4-chloropyrimidine
Description
2-(Bromomethyl)-4-chloropyrimidine is a halogenated pyrimidine derivative featuring a bromomethyl (-CH2Br) substituent at position 2 and a chlorine atom at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them versatile intermediates in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group at position 2 enhances reactivity, particularly in alkylation and cross-coupling reactions, while the chlorine at position 4 introduces electron-withdrawing effects that influence electronic distribution and substitution patterns .
Properties
Molecular Formula |
C5H4BrClN2 |
|---|---|
Molecular Weight |
207.45 g/mol |
IUPAC Name |
2-(bromomethyl)-4-chloropyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 |
InChI Key |
HCJMUULXNLWIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-2-chloropyrimidin-4-amine
- Structure : Br at C5, Cl at C2, NH2 at C4.
- Key Differences: The NH2 group at C4 enables hydrogen bonding (N7—H72···N3 and N7—H71···N1 interactions), forming a 2D supramolecular network in the crystal lattice . Synthesized via nitro group reduction using stannous chloride/HCl (90% yield, m.p. 460–461 K) . Reactivity: The amine group facilitates nucleophilic substitution, contrasting with the bromomethyl group in the target compound, which is more reactive in alkylation.
2-(4-Bromophenyl)-4-chloropyrimidine
- Structure : Cl at C4, 4-bromophenyl (-C6H4Br) at C2.
- Key Differences: The bulky bromophenyl group increases molecular weight (283.5 g/mol vs. Electron-withdrawing bromophenyl substituent directs electrophilic substitution to specific ring positions, unlike the bromomethyl group, which acts as a leaving group .
5-Bromo-2,4-dichloropyrimidine
- Structure : Br at C5, Cl at C2 and C4.
- Key Differences :
- Additional Cl at C4 increases electron-withdrawing effects, enhancing reactivity toward nucleophilic aromatic substitution compared to the target compound .
- Similarity score of 0.85 to 5-Bromo-2-chloro-4-methylpyrimidine, highlighting the impact of methyl vs. bromomethyl groups on solubility and stability .
4-Chloro-2-methylthiopyrimidine Derivatives
- Structure : Cl at C4, methylthio (-SMe) at C2.
- Key Differences :
Data Table: Structural and Functional Comparison
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